Benzamide, N,5-dimethyl-2-(1-piperazinyl)-
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Overview
Description
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of benzamide, N,5-dimethyl-2-(1-piperazinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts and ultrasonic irradiation are common techniques employed to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, Lewis acids, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of benzamide, N,5-dimethyl-2-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate: This compound shares a similar structure but differs in its specific functional groups and properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a different core structure but may exhibit similar biological activities.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N,5-dimethyl-2-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-10-3-4-12(11(9-10)13(17)14-2)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17) |
InChI Key |
CRWIIIYOCOMAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C(=O)NC |
Origin of Product |
United States |
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